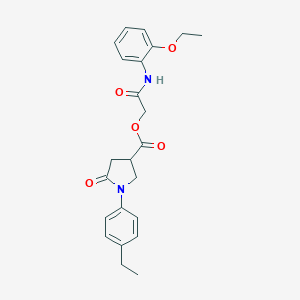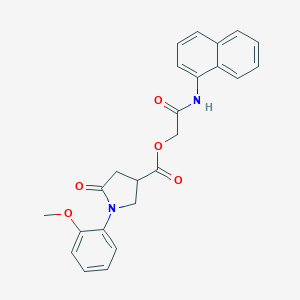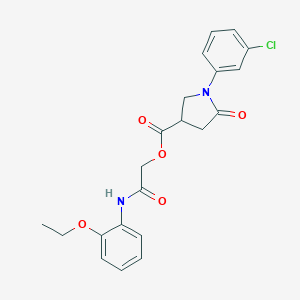![molecular formula C15H12BrCl2NO3 B270957 N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270957.png)
N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "Br-MCC" and is known for its unique chemical structure and properties. In
Wirkmechanismus
The mechanism of action of Br-MCC involves the inhibition of specific enzymes and receptors in biological systems. It has been shown to inhibit the activity of certain proteases, which are enzymes that break down proteins. This can be useful in understanding the role of proteases in various biological processes, such as inflammation and cancer. Br-MCC has also been shown to bind to certain receptors in the brain, which can affect neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
Br-MCC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can affect protein degradation and cellular signaling pathways. Br-MCC has also been shown to affect neurotransmitter release and neuronal activity in the brain, which can have a variety of physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Br-MCC in lab experiments is its high purity and yield. This makes it suitable for use in a variety of assays and experiments. However, one limitation of using Br-MCC is its specificity for certain enzymes and receptors. This can make it difficult to use in certain experiments that require a broader range of targets.
Zukünftige Richtungen
There are several future directions for the use of Br-MCC in scientific research. One area of interest is its potential use in developing new drugs for neurological disorders. Br-MCC has been shown to affect neurotransmitter release and neuronal activity, which can be useful in developing new drugs for conditions such as depression and anxiety. Another area of interest is its potential use in understanding the role of proteases in cancer. Br-MCC has been shown to inhibit the activity of certain proteases, which can be useful in developing new cancer therapies. Overall, Br-MCC has a wide range of potential applications in scientific research and is an important tool for understanding biological systems.
Synthesemethoden
The synthesis of Br-MCC involves the reaction of 4-bromo-2,3-dichlorobenzoic acid with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid in the presence of a coupling reagent. The resulting product is then treated with an amine to form the final compound. This method has been optimized to produce high yields of pure Br-MCC, making it suitable for scientific research applications.
Wissenschaftliche Forschungsanwendungen
Br-MCC has been studied extensively for its potential use in scientific research. It is commonly used as a tool for studying the function of specific proteins and enzymes in biological systems. Br-MCC has been shown to inhibit the activity of certain enzymes, which can be useful in understanding their role in various biological processes. It has also been used to study the structure and function of certain receptors in the brain, which can be useful in developing new drugs for neurological disorders.
Eigenschaften
Produktname |
N-(4-bromo-2,3-dichlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide |
|---|---|
Molekularformel |
C15H12BrCl2NO3 |
Molekulargewicht |
405.1 g/mol |
IUPAC-Name |
N-(4-bromo-2,3-dichlorophenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C15H12BrCl2NO3/c16-7-1-2-8(13(18)12(7)17)19-14(20)10-5-3-6-9(4-5)22-15(21)11(6)10/h1-2,5-6,9-11H,3-4H2,(H,19,20) |
InChI-Schlüssel |
QXSWRHUFVJWLPM-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2C(=O)NC4=C(C(=C(C=C4)Br)Cl)Cl)C(=O)O3 |
Kanonische SMILES |
C1C2CC3C1C(C2C(=O)NC4=C(C(=C(C=C4)Br)Cl)Cl)C(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270874.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,4-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270875.png)
![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(2-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270876.png)
![2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270877.png)
![2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270878.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270879.png)
![2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270880.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270881.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270883.png)


![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)
